molecular formula C16H22Cl4S2 B14724721 1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene CAS No. 5409-98-3

1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene

Cat. No.: B14724721
CAS No.: 5409-98-3
M. Wt: 420.3 g/mol
InChI Key: QTOXQLTVZTZLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene is a chlorinated aromatic compound with the molecular formula C18H26Cl4S2. This compound is characterized by the presence of four chlorine atoms and two pentylsulfanyl groups attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene typically involves the chlorination of a suitable precursor followed by the introduction of pentylsulfanyl groups. One common method is the chlorination of 1,2,4,5-tetrachlorobenzene, followed by a nucleophilic substitution reaction with pentylthiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the pentylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated benzene derivatives.

    Substitution: Aminated or thiolated benzene derivatives.

Scientific Research Applications

1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene involves its interaction with molecular targets through its chlorinated and sulfanyl groups. The chlorine atoms can participate in electrophilic aromatic substitution reactions, while the sulfanyl groups can undergo oxidation or reduction, leading to various biological and chemical effects. The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachlorobenzene: Similar in structure but lacks the pentylsulfanyl groups.

    1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Similar chlorinated benzene derivative with different substituents.

    Pentachloropyridine: Another chlorinated aromatic compound with different heteroatoms.

Uniqueness

1,2,4,5-Tetrachloro-3,6-bis(pentylsulfanyl)benzene is unique due to the presence of both chlorine and pentylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5409-98-3

Molecular Formula

C16H22Cl4S2

Molecular Weight

420.3 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3,6-bis(pentylsulfanyl)benzene

InChI

InChI=1S/C16H22Cl4S2/c1-3-5-7-9-21-15-11(17)13(19)16(14(20)12(15)18)22-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

QTOXQLTVZTZLDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=C(C(=C(C(=C1Cl)Cl)SCCCCC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.